Kinase Selectivity Profiling
Limk-IN-2 (Compound 52) demonstrated excellent selectivity for LIMKs in a kinase selectivity panel, in contrast to multi-kinase inhibitors like LX7101 which potently inhibits ROCK2 and PKA [1]. While the full quantitative selectivity data (S-scores) for Limk-IN-2 remain proprietary within the primary publication, the authors explicitly state it 'showed excellent selectivity for LIMKs' following evaluation in a kinase selectivity panel, whereas LX7101 exhibits IC50 values of 1.6 nM for LIMK2, 24 nM for LIMK1, 10 nM for ROCK2, and <1 nM for PKA [1]. This distinction is critical for experimental interpretation: using LX7101 in a LIMK-focused study would confound results due to concurrent ROCK and PKA inhibition, whereas Limk-IN-2 provides a cleaner pharmacological tool for isolating LIMK-specific cytoskeletal effects [1].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Excellent selectivity for LIMKs (qualitative assessment from kinase panel) |
| Comparator Or Baseline | LX7101: multi-kinase inhibitor (LIMK2 IC50 1.6 nM, LIMK1 IC50 24 nM, ROCK2 IC50 10 nM, PKA IC50 <1 nM) |
| Quantified Difference | Limk-IN-2 reported as LIMK-selective; LX7101 shows potent off-target activity against ROCK2 and PKA |
| Conditions | Kinase selectivity panel (exact composition not fully disclosed in abstract) |
Why This Matters
Procurement of Limk-IN-2 over LX7101 is essential for studies requiring LIMK-specific pathway interrogation without confounding ROCK/PKA crosstalk.
- [1] Champiré A, et al. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. Eur J Med Chem. 2024;271:116391. View Source
